molecular formula C5H13NO2S B3237896 Pentane-3-sulfonamide CAS No. 139669-27-5

Pentane-3-sulfonamide

Cat. No. B3237896
CAS RN: 139669-27-5
M. Wt: 151.23 g/mol
InChI Key: ZKISUKMFGBUUPV-UHFFFAOYSA-N
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Description

Pentane-3-sulfonamide is a compound with the CAS Number: 139669-27-5 and a molecular weight of 151.23 . It is an oil at room temperature .


Molecular Structure Analysis

The structure of sulfonamides, including Pentane-3-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Chemical Reactions Analysis

Sulfonamides can undergo a variety of reactions. For instance, they can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . They can also be prepared from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide .

Safety and Hazards

Pentane-3-sulfonamide has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pentane-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication . Sulfonamides also exhibit pharmacological activities such as anti-carbonic anhydrase , which allows them to play a role in treating a diverse range of disease states .

Mode of Action

Sulfonamides, including Pentane-3-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby preventing bacterial DNA synthesis and cell division .

Biochemical Pathways

The primary biochemical pathway affected by Pentane-3-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolate, a precursor to tetrahydrofolate . Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

This could potentially lead to long residence times in both water and soil matrices , impacting their bioavailability.

Result of Action

The primary molecular effect of Pentane-3-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial DNA synthesis and cell division . On a cellular level, this results in the inhibition of bacterial growth and replication .

properties

IUPAC Name

pentane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKISUKMFGBUUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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